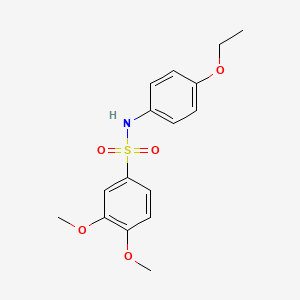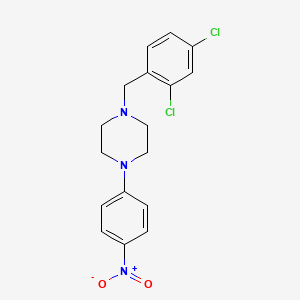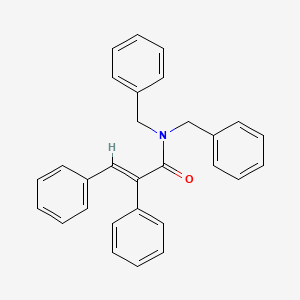methanol](/img/structure/B5207296.png)
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol, also known as DMPI, is a chemical compound that has been studied for its potential applications in scientific research. DMPI is a white crystalline powder that is soluble in water and other polar solvents.
作用机制
The mechanism of action of [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol is not fully understood, but it is thought to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal activity. [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol may enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to enhanced inhibitory activity. [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.
实验室实验的优点和局限性
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol is also soluble in water and other polar solvents, making it easy to work with in the lab. However, there are also limitations to the use of [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
未来方向
There are several future directions for research on [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the efficacy of [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol in treating these conditions. Another area of interest is the development of new synthetic methods for [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol that are more efficient and environmentally friendly. In addition, further research is needed to fully understand the mechanism of action of [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol and its effects on neuronal activity.
合成方法
The synthesis of [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol as a hydrochloride salt. [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol can also be synthesized using other methods such as the reaction of 4-(dimethylamino)benzaldehyde with 1-methylimidazole in the presence of trifluoroacetic acid.
科学研究应用
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has also been studied for its potential as a therapeutic agent for depression and anxiety disorders.
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-15(2)11-6-4-10(5-7-11)12(17)13-14-8-9-16(13)3/h4-9,12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPMVQWEJVNEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)

![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)

![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)


![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)

![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)